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Compound of Interest

Compound Name: 4-Bromo-3-fluoro-2-methylphenol
CAS No.: 1262516-23-3
Cat. No.: B1446474
Get Quote
. J

Introduction & Strategic Value

4-Bromo-3-fluoro-2-methylphenol is a high-value scaffold in medicinal chemistry, particularly
for the synthesis of kinase inhibitors and PROTAC linkers. Its trisubstituted core offers three
distinct vectors for diversification:

Phenolic Hydroxyl (C1): A nucleophilic handle for etherification or esterification.

Methyl Group (C2): Provides steric bulk to restrict rotameric freedom in drug binding pockets.

Fluorine (C3): Modulates pKa, metabolic stability, and lipophilicity.

Bromine (C4): An excellent electrophile for palladium-catalyzed cross-coupling.

This guide addresses the specific challenges posed by this molecule: the steric hindrance of
the ortho-methyl group affecting O-alkylation, and the electronic influence of the ortho-fluorine
atom on C-Br bond activation.

Safety & Handling Protocol (Mandatory)
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Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Dam. 1.[1] Signal Word: DANGER

Parameter Specification Precaution

) Solid (Light brown/white Use powder funnel; avoid dust
Physical State ) ]
crystalline) generation.

More acidic than unsubstituted
pKa (Est.) ~85-95 phenol due to F-withdrawal;
prone to rapid deprotonation.

o Strong Oxidizers, Acid Exothermic reaction with
Incompatibility )
Chlorides bases.
PPE Nitrile gloves (double gloved), Do not use latex. Phenols
Goggles permeate latex rapidly.

Module A: O-Functionalization (Overcoming Steric
Hindrance)

Objective: Protection of the hydroxyl group or installation of an ether linkage. Challenge: The
C2-methyl group creates steric bulk, slowing down nucleophilic attack on bulky electrophiles.

Protocol Al: Robust O-Alkylation (Williamson Ether
Synthesis)

Rationale: Standard conditions (

/Acetone) often fail to drive this specific reaction to completion due to the C2-methyl steric
clash. We utilize a stronger base/polar aprotic solvent system to ensure the phenoxide is
"naked" and reactive.

Reagents:
e Substrate: 4-Bromo-3-fluoro-2-methylphenol (1.0 equiv)
o Electrophile: Alkyl Bromide/lodide (1.2 equiv)

o Base: Cesium Carbonate (
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) (1.5 equiv) - Chosen for the "Cesium Effect” (higher solubility/reactivity).

Solvent: DMF (Anhydrous, 0.2 M concentration)

Step-by-Step Procedure:

Charge: In a flame-dried round-bottom flask equipped with a magnetic stir bar, add the
phenol and

Solvate: Add anhydrous DMF under

atmosphere. Stir at Room Temperature (RT) for 15 minutes. Observation: The suspension
may turn yellow/orange as the phenoxide forms.

Addition: Add the Alkyl Halide dropwise via syringe.

Reaction: Heat to 60°C. Note: While simple phenols react at RT, the 2-methyl group requires
thermal energy to overcome the steric barrier.

Monitoring: Check TLC (Hexane/EtOAc 8:1) at 2 hours. Phenols often "streak"; the product
should be a distinct, less polar spot.

Workup: Dilute with

(prevents DMF emulsion better than EtOAc). Wash 3x with water, 1x with LiCl (5% aq) to
remove DMF traces.

Validation: 1H NMR should show the disappearance of the phenolic -OH singlet (~5.0-9.0
ppm broad) and appearance of alkoxy protons.

Module B: C-C Bond Formation (Suzuki-Miyaura
Coupling)

Obijective: Selective functionalization of the C4-Bromine position.[2] Challenge: The ortho-

fluorine at C3 electronically withdraws density from the C-Br bond, facilitating oxidative

addition, but the free phenol (if unprotected) can poison the Pd catalyst.
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Protocol B1: Suzuki Coupling on Unprotected Phenol
(Ligand-Free Optimization)

Rationale: If O-protection is not desired, standard non-polar conditions fail. We use a water-
soluble catalytic system that tolerates the free hydroxyl group.

Reagents:

Substrate: 4-Bromo-3-fluoro-2-methylphenol (1.0 equiv)

Boronic Acid:

(1.5 equiv)

Catalyst:

(3 mol%) - Robust against oxidation.

Base:

(3.0 equiv) - Phosphate is superior to carbonate for sterically hindered phenols.

Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Procedure:

» Degassing (Critical): Sparge the Dioxane/Water mixture with Argon for 20 minutes. Oxygen
is the primary cause of stalling in electron-deficient aryl halides.

e Assembly: Add Substrate, Boronic Acid, Base, and Catalyst to a reaction vial.
 Inerting: Cap the vial and purge with Argon x3 (Vacuum/Fill cycles).

» Reaction: Heat to 90°C for 4-16 hours.

» Self-Validating Check:

o Visual: The reaction mixture should remain dark/black. Mirroring (Pd plating out) indicates
catalyst decomposition—add 1 mol% more catalyst if conversion <50%.
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o Chemical:[3][4][5][6][7][8][9] Aliquot 50pL into
. Check 19F NMR (uncoupled).

» Starting Material Shift: ~-110 to -120 ppm (approx).

» Product Shift: Will shift downfield (deshielded) as the Br is replaced by an aromatic ring.

 Purification: Acidify to pH 4 with 1M HCI (careful of gas evolution) to protonate the phenol,
then extract with EtOAc.

Visualized Workflows
Diagram 1: Strategic Decision Tree

This workflow illustrates the decision process between direct coupling and protection-first
strategies.
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4-Bromo-3-fluoro-

2-methylphenol

Is O-Functionalization
Required?

Step 1: O-Alkylation
(Cs2C0O3 / DMF / 60°C)

Direct Suzuki Coupling
(Pd(dppf)CI2 / K3PO4 / ag. Dioxane)

Step 2: Suzuki Coupling
(Standard Conditions)

Target Scaffold

Click to download full resolution via product page

Caption: Decision matrix for handling the phenolic moiety relative to the cross-coupling step.

Diagram 2: Mechanistic Insight (The Fluorine Effect)

Visualizing how the 3-Fluoro substituent influences the catalytic cycle.
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Insert into C-Br

Oxidative Addition ;

(CCECEaol | + Ar-B(OH)2 / Base
L] i Transmetallation
(Steric Check: 2-Me)

Regenerate Catalyst Pd(0) Active Species

Formation of C-C

Reductive Elimination

Click to download full resolution via product page

Caption: The electron-withdrawing 3-Fluoro group lowers the energy barrier for Oxidative
Addition at C4.

Analytical Data Summary (Expected)

Measurement Expected Value/Range Interpretation

Diagnostic peak. If split, check

1H NMR (C2-M :
(C2-Me) 2.20 - 2.35 ppm (Singlet) for benzylic oxidation.

Key QC parameter. Single
sharp peak indicates purity.
-100 to -130 ppm Multiple peaks suggest

defluorination or regio-isomers.

19F NMR

Characteristic Bromine isotope
MS (ESI-) [M-H]- 203/205 (1:1 ratio) pattern is mandatory for

confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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